N-{[2-bromo-5-(3-methylbutoxy)phenyl]methyl}cyclopropanamine
Description
N-{[2-Bromo-5-(3-methylbutoxy)phenyl]methyl}cyclopropanamine is a brominated arylcyclopropanamine derivative characterized by a 2-bromo-5-(3-methylbutoxy)phenyl moiety attached to a cyclopropanamine group. The compound’s molecular formula is C₁₆H₂₂BrNO, with a molecular weight of 340.26 g/mol.
Properties
IUPAC Name |
N-[[2-bromo-5-(3-methylbutoxy)phenyl]methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO/c1-11(2)7-8-18-14-5-6-15(16)12(9-14)10-17-13-3-4-13/h5-6,9,11,13,17H,3-4,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALMOSGCGXEZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=C(C=C1)Br)CNC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-bromo-5-(3-methylbutoxy)phenyl]methyl}cyclopropanamine typically involves multiple steps:
Bromination: The starting material, 2-bromo-5-(3-methylbutoxy)benzyl chloride, is prepared by brominating 5-(3-methylbutoxy)benzyl chloride using bromine in the presence of a suitable catalyst.
Cyclopropanation: The brominated intermediate is then subjected to cyclopropanation using diazomethane or a similar reagent to introduce the cyclopropane ring.
Amination: Finally, the cyclopropanated intermediate is reacted with ammonia or an amine source under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[2-bromo-5-(3-methylbutoxy)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{[2-bromo-5-(3-methylbutoxy)phenyl]methyl}cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[2-bromo-5-(3-methylbutoxy)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Bromine at the 2-position may enhance electrophilic reactivity compared to nitro or trifluoromethyl groups, enabling nucleophilic substitution reactions . Cyclopropane restricts conformational flexibility, a feature critical for optimizing ligand-receptor interactions in drug design .
Molecular Weight Trends :
- The target compound’s higher molecular weight (340.26 g/mol) reflects its bulky substituents, which may impact solubility and bioavailability compared to lighter analogs like N-[(2-nitrophenyl)methyl]cyclopropanamine (192.20 g/mol) .
Biological Activity
N-{[2-bromo-5-(3-methylbutoxy)phenyl]methyl}cyclopropanamine is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and comparative analysis with similar compounds.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H22BrNO
- Molecular Weight : 305.25 g/mol
The compound features a cyclopropane ring connected to an amine group, with a brominated phenyl ring substituted with a 3-methylbutoxy group, which influences its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Bromination : The precursor, 5-(3-methylbutoxy)benzyl chloride, undergoes bromination to form the brominated intermediate.
- Cyclopropanation : The brominated intermediate is subjected to cyclopropanation using reagents such as diazomethane.
- Amination : The cyclopropanated product is reacted with ammonia or an amine source to yield the final compound.
This multi-step synthesis allows for the introduction of specific functional groups that enhance biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, modulating metabolic pathways. Detailed studies are necessary to identify these targets.
- Receptor Binding : The structural features allow for potential binding to receptors, influencing signaling pathways and cellular responses.
Antimicrobial Activity
Recent studies have indicated that derivatives of cyclopropanamines exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains:
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa, Escherichia coli |
| 3f | 0.83 | Candida albicans |
These findings suggest that this compound could possess similar antimicrobial properties, warranting further investigation.
Cytotoxicity Studies
Cytotoxicity assessments on human cell lines (e.g., HaCat and BALB/c 3T3) revealed varying levels of toxicity:
- Compound 3g demonstrated lower toxicity compared to others in the series, suggesting a favorable safety profile for potential therapeutic applications.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds provides insight into the unique biological activity of this compound:
| Compound | Substituent | Biological Activity |
|---|---|---|
| N-{[2-chloro-5-(3-methylbutoxy)phenyl]methyl}cyclopropanamine | Chlorine | Moderate |
| N-{[2-fluoro-5-(3-methylbutoxy)phenyl]methyl}cyclopropanamine | Fluorine | Low |
The presence of the bromine atom in this compound potentially enhances its reactivity and biological activity compared to its chloro and fluoro analogs.
Case Studies and Research Findings
A study published in MDPI evaluated various cyclopropanamine derivatives for their antimicrobial properties. The most active compound exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also exhibit similar efficacy based on its structural characteristics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
